molecular formula C22H24ClN3O5 B250969 Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate

货号 B250969
分子量: 445.9 g/mol
InChI 键: DPWMHMRBKXYYIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

作用机制

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate blocks downstream signaling pathways that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been shown to inhibit BTK in a dose-dependent manner, leading to the inhibition of downstream signaling pathways. In preclinical studies, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has several advantages for lab experiments, including its high selectivity for BTK and its favorable pharmacokinetic profile. However, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate also has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.

未来方向

There are several future directions for the study of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate, including:
1. Further preclinical studies to evaluate its efficacy and safety in various diseases, including cancer and autoimmune disorders.
2. Clinical trials to evaluate its efficacy and safety in humans.
3. Optimization of its potency and selectivity to improve its therapeutic potential.
4. Development of combination therapies to enhance its efficacy and reduce potential resistance.
5. Identification of biomarkers for patient selection and monitoring of treatment response.
Conclusion
In conclusion, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Its selective inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further development and clinical evaluation.

合成方法

The synthesis of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate involves several steps, including the preparation of 4-(4-acetyl-1-piperazinyl)benzoic acid, the coupling of 4-(4-acetyl-1-piperazinyl)benzoic acid with 4-chlorophenyl chloroformate, and the final coupling of the resulting intermediate with methyl 3-aminobenzoate. The final product is obtained after purification and characterization using various analytical techniques.

科学研究应用

Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune disorders.

属性

分子式

C22H24ClN3O5

分子量

445.9 g/mol

IUPAC 名称

methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H24ClN3O5/c1-15(27)25-9-11-26(12-10-25)20-8-3-16(22(29)30-2)13-19(20)24-21(28)14-31-18-6-4-17(23)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)

InChI 键

DPWMHMRBKXYYIA-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl

规范 SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。